(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1245623-77-1
VCID: VC7186105
InChI: InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1
SMILES: C1=CC(=CC(=C1)C(CO)N)C#N.Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

CAS No.: 1245623-77-1

Cat. No.: VC7186105

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65

* For research use only. Not for human or veterinary use.

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride - 1245623-77-1

Specification

CAS No. 1245623-77-1
Molecular Formula C9H11ClN2O
Molecular Weight 198.65
IUPAC Name 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1
Standard InChI Key SHCGXNAWGYFVRX-FVGYRXGTSA-N
SMILES C1=CC(=CC(=C1)C(CO)N)C#N.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzonitrile backbone substituted at the third position with a (1R)-1-amino-2-hydroxyethyl group, which is protonated as a hydrochloride salt. The nitrile group (-CN) at the para position relative to the amino alcohol side chain introduces polarity, while the chiral center at the amino alcohol moiety dictates its stereochemical properties . The IUPAC name, 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile hydrochloride, reflects this configuration .

Key Structural Data

PropertyValueSource
Molecular FormulaC9H11ClN2O\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}
Molecular Weight198.65 g/mol
CAS Number1245623-77-1, 149591-34-4*
SMILES\text{C1=CC(=CC(=C1)[C@@H](CO)N)C#N.Cl}
InChIKeySHCGXNAWGYFVRX-FVGYRXGTSA-N

Note: Two CAS numbers are associated with this compound, likely due to registry variations .

Stereochemistry and Conformational Analysis

The (R)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets. Computational models derived from PubChem data reveal that the hydroxyethyl group adopts a staggered conformation, minimizing steric hindrance between the hydroxyl (-OH) and amino (-NH3+_3^+) groups . This spatial arrangement enhances solubility in polar solvents like water and methanol.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Chiral Induction: A benzonitrile precursor undergoes enantioselective addition of a protected amino alcohol, often using chiral catalysts like Evans’ oxazolidinones.

  • Deprotection and Salt Formation: The intermediate is treated with hydrochloric acid to remove protecting groups (e.g., Boc) and form the hydrochloride salt.

Example Reaction Scheme

Benzonitrile+Chiral Amino AlcoholCatalystIntermediateHCl(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride\text{Benzonitrile} + \text{Chiral Amino Alcohol} \xrightarrow{\text{Catalyst}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride}

Optimization Challenges

Key challenges include maintaining enantiomeric excess (ee > 98%) and avoiding racemization during salt formation. VulcanChem reports yields of 65–75% under optimized conditions (pH 4–5, 25°C).

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s nitrile group serves as a versatile handle for further transformations, such as:

  • Cyclization: Forming heterocycles like imidazolines for kinase inhibitors.

  • Cross-Coupling: Participating in Suzuki-Miyaura reactions to append aryl groups.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) displays signals at δ 7.65 (m, Ar-H), 4.10 (d, -CH(OH)-), and 3.25 (q, -NH3+_3^+) .

  • Mass Spectrometry: ESI-MS ([M+H]+^+ at m/z 199.1 confirms molecular weight.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator